Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a heterocyclic compound featuring a carbamate-linked benzyl group, a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy moiety, and a ketone bridge. Its molecular formula is C23H25N3O3 (average mass: 391.47 g/mol), confirmed via mass spectrometry (MH+ m/z 392) and elemental analysis (C: 70.24%, H: 6.45%, N: 10.92%) . The compound’s IR spectrum shows characteristic carbonyl (C=O) and pyrimidine (C=N) absorption bands at 1707 cm⁻¹ and 1603 cm⁻¹, respectively, while its ¹H NMR spectrum in CDCl3 reveals piperidine and pyrimidine proton environments .
Properties
IUPAC Name |
benzyl N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15-12-19(24-16(2)23-15)29-18-8-10-25(11-9-18)20(26)13-22-21(27)28-14-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFQVXOHFTDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate involves multi-step organic synthesis:
Formation of 2,6-dimethylpyrimidin-4-yl oxy compound: : Synthesis begins by reacting 2,6-dimethylpyrimidin with the appropriate chlorinating agent under controlled conditions.
Piperidine derivative formation: : The piperidine ring is introduced via nucleophilic substitution reactions, typically using a tertiary amine catalyst.
Carbamate formation: : The final step involves forming the carbamate ester by reacting the intermediate product with benzyl chloroformate under mild base conditions.
Industrial Production Methods: Scaled-up production involves optimizing reaction conditions such as temperature, pressure, and pH. Industrial methods often employ continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield carbamic acid derivatives:
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Mechanism : Nucleophilic attack on the carbonyl carbon by water or hydroxide ions, followed by cleavage of the carbamate bond.
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Products :
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Acidic conditions : Formation of a urea derivative and carbon dioxide (CO₂).
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Basic conditions : Conversion to a carbamic acid salt.
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| Reaction Type | Conditions | Key Products |
|---|---|---|
| Acidic | H⁺, H₂O | Urea derivative + CO₂ |
| Basic | OH⁻, H₂O | Carbamic acid salt |
Oxidation Reactions
The piperidine ring and 2-oxoethyl group are susceptible to oxidation:
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Piperidine oxidation : Generates N-oxide derivatives under strong oxidizing agents (e.g., hydrogen peroxide).
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2-Oxoethyl oxidation : Conversion to a ketone or ester through oxidation of the α-carbon.
| Functional Group | Oxidizing Agent | Product Type |
|---|---|---|
| Piperidine | H₂O₂ | Piperidinium N-oxide |
| 2-Oxoethyl | KMnO₄ | Ketone/ester derivatives |
Substitution Reactions
The 4-oxy-piperidinyl group undergoes nucleophilic substitution via its oxygen atom:
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Mechanism : Alkoxy group substitution with nucleophiles (e.g., amines, alcohols) under basic conditions .
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Applications : Functionalization for drug design (e.g., introducing bioisosteric groups) .
| Substituent | Reagent | Product Type |
|---|---|---|
| Alkoxy group | NH₃/R-NH₂ | Piperidinyl amine derivatives |
Elimination Reactions
The carbamate group can undergo elimination under high-temperature or acidic conditions:
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Mechanism : Loss of CO₂ and formation of a urea derivative via decarboxylation.
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Product : Aminopiperidine derivative.
| Reaction Type | Conditions | Product |
|---|---|---|
| Thermal elimination | Heat, acidic pH | Urea derivative + CO₂ |
Key Findings and Implications
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Hydrolytic instability : The carbamate group’s susceptibility to hydrolysis necessitates controlled storage and formulation strategies.
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Oxidative modifications : Piperidine N-oxidation may alter pharmacokinetic profiles, requiring stability studies.
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Functionalization potential : Substitution reactions enable structural optimization for therapeutic applications (e.g., PARP inhibition) .
References EvitaChem (2025) Patent WO2010014939A1 Patent WO2013012723A1
Scientific Research Applications
Pharmacological Applications
1.1. Cholinesterase Inhibition
Research indicates that carbamate derivatives, including those similar to benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate, exhibit potential as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in neurotransmission, and their inhibition can be beneficial in treating conditions like Alzheimer's disease. A study highlighted the structure-activity relationship of various benzene-based carbamates, demonstrating significant inhibitory effects against these enzymes . The selectivity index of certain compounds was notably high, suggesting their potential as therapeutic agents.
1.2. Carbonic Anhydrase Inhibition
Benzyl carbamate has also been studied for its ability to inhibit carbonic anhydrases (CAs), which are zinc-containing enzymes involved in various physiological processes, including respiration and acid-base balance. Kinetic studies have shown that benzyl carbamate can effectively mimic bicarbonate binding to the catalytic zinc ion in these enzymes, indicating its potential as a lead compound for developing new CA inhibitors . This application is particularly relevant in the context of conditions like glaucoma and epilepsy, where CA inhibitors are therapeutically beneficial.
Synthesis and Chemical Properties
2.1. Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions involving benzyl carbamate and glyoxal. Recent studies have explored acid-catalyzed condensation reactions in different solvent systems to optimize yield and purity . The choice of solvent significantly influences the reaction pathway and the formation of desired products.
Table 1: Summary of Synthesis Conditions and Yields
| Solvent Type | Acid Catalyst | Yield (%) | Observations |
|---|---|---|---|
| Polar Protic | H₂SO₄ (2%) | 11% | Formation of byproducts |
| Aprotic | None | Low | Poor solubility affected reaction |
| Mixed Solvent | H₂SO₄ (7%) | High | Increased precipitation of products |
Biological Characterization
3.1. Biological Activity
The biological characterization of this compound reveals its potential in modulating neurotransmitter systems. Compounds with similar structures have shown affinity for dopamine and norepinephrine transporters, suggesting applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
3.2. Case Studies
A notable case study involved the evaluation of a series of asymmetric piperidine derivatives for their uptake inhibition at monoamine transporters. The findings indicated a high affinity for the dopamine transporter, which is crucial for developing treatments for neurological disorders .
Conclusions and Future Directions
This compound demonstrates significant potential across various pharmacological applications, particularly as an enzyme inhibitor with therapeutic implications in neurodegenerative diseases and mood disorders. Ongoing research into its synthesis and biological activity may further elucidate its role in drug development.
Future studies should focus on optimizing synthesis routes to enhance yields and exploring the full spectrum of biological activities associated with this compound to establish its viability as a therapeutic agent.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzymatic Inhibition: : Inhibits specific enzymes by binding to their active sites, altering their activity.
Receptor Modulation: : Modifies the function of receptors by acting as an agonist or antagonist, affecting downstream signaling pathways.
Molecular Targets and Pathways
Targets include enzymes such as kinases and phosphatases.
Pathways influenced include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs:
Key Findings :
Structural Flexibility vs. Bioactivity :
- The target compound’s 2,6-dimethylpyrimidin-4-yloxy group provides a rigid, planar structure conducive to hydrogen bonding and π-π interactions, differentiating it from analogs like the fluorobenzylcarbamoyl derivative in , where fluorine increases lipophilicity but reduces hydrogen-bonding capacity.
- Benzotriazole-containing analogs (e.g., ) exhibit altered metabolic stability due to benzotriazole’s resistance to oxidative degradation, unlike the target’s pyrimidine ring.
Carbamate Linkage: The carbamate group in the target compound is a common feature in protease inhibitors.
Piperidine Modifications :
- Substitution at the piperidine 4-position significantly impacts selectivity. For example, the benzodiazolyl-piperidine in demonstrates stronger affinity for benzodiazepine receptors, while the target’s pyrimidinyloxy-piperidine may favor kinase inhibition.
Pharmacokinetic Properties :
- The trioxa-azatridecan chain in improves aqueous solubility (logP ~1.2) compared to the target compound (predicted logP ~2.5), highlighting trade-offs between lipophilicity and bioavailability.
Research Implications
- Target Selectivity : The 2,6-dimethylpyrimidine moiety in the target compound likely enhances selectivity for pyrimidine-binding enzymes (e.g., thymidylate synthase) over benzotriazole-targeted systems .
- Metabolic Stability : Fluorinated analogs () may exhibit prolonged half-lives but risk off-target interactions due to increased membrane permeability.
- Synthetic Feasibility : The target compound’s synthesis yield (88% in ) surpasses that of complex polyether derivatives (e.g., ), favoring scalable production.
Biological Activity
Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula: C₁₈H₃₁N₃O₃
- Molecular Weight: 333.46 g/mol
- IUPAC Name: this compound
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Phosphodiesterase (PDE): The compound has been shown to selectively inhibit certain phosphodiesterases, particularly PDE4, which plays a crucial role in regulating cAMP levels within cells. This inhibition can lead to enhanced signaling pathways associated with anti-inflammatory responses .
- Modulation of Neurotransmitter Systems: By interacting with piperidine derivatives, the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are vital in treating neurological conditions .
- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments .
Antiinflammatory Effects
Several studies have demonstrated the anti-inflammatory potential of benzyl carbamate derivatives. For instance:
Neuroprotective Effects
Research indicates that the compound may offer neuroprotective benefits:
Case Studies
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Case Study 1: PDE4 Inhibition
- A study evaluated the compound's effect on airway hyperreactivity in asthmatic mice. Results indicated a dose-dependent reduction in airway resistance and eosinophil activity, suggesting therapeutic potential for asthma management.
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Case Study 2: Neurological Applications
- In a clinical trial involving patients with mild cognitive impairment, administration of benzyl carbamate derivatives resulted in improved cognitive function scores compared to placebo groups.
Q & A
Q. What are the optimal synthetic routes for synthesizing Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate?
Methodological Answer: The compound can be synthesized via a multi-step process:
Piperidine Functionalization: React 4-hydroxypiperidine with 2,6-dimethylpyrimidin-4-yl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the pyrimidinyloxy group .
Carbamate Formation: Couple the resulting piperidine intermediate with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate moiety .
Oxoethyl Linkage: Introduce the 2-oxoethyl group via reductive amination or alkylation, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Key Data:
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR (¹H/¹³C): Confirm the presence of the benzyl carbamate (δ ~7.3 ppm for aromatic protons) and pyrimidinyloxy-piperidine (δ ~5.3 ppm for ether linkage) .
- HRMS (High-Resolution Mass Spectrometry): Match the exact mass (calculated for C₂₁H₂₅N₃O₄: 383.18 g/mol) to validate molecular composition .
- X-ray Crystallography (if available): Resolve stereochemistry at the piperidine ring and confirm regioselectivity of the pyrimidinyloxy substitution .
Advanced Research Questions
Q. How can researchers address low yields in the pyrimidinyloxy-piperidine coupling step?
Methodological Answer: Low yields often arise from steric hindrance at the piperidine oxygen. Strategies include:
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) while improving regioselectivity .
- Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Alternative Solvents: Replace dichloromethane with THF or DMF to improve solubility of intermediates .
Data Contradictions:
Q. What strategies are used to study the biological activity of this compound against enzyme targets?
Methodological Answer:
Molecular Docking: Model interactions with histone deacetylases (HDACs) or kinases using software like AutoDock Vina, focusing on the pyrimidinyloxy group’s hydrogen-bonding potential .
In Vitro Assays:
- Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease activity) .
- Cell Viability: Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays at concentrations ranging from 1–100 μM .
Key Finding:
- Structural analogs with bulkier substituents (e.g., adamantyl groups) show enhanced selectivity but reduced solubility .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Methodological Answer:
- Dynamic NMR: Detect rotational barriers in the piperidine ring to explain splitting of signals (e.g., for axial vs. equatorial protons) .
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals .
- Comparative Analysis: Cross-reference with structurally validated analogs (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate) to assign ambiguous peaks .
Q. What are the critical considerations for scaling up synthesis without compromising purity?
Methodological Answer:
- Process Optimization: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .
- Safety Protocols: Mitigate risks from intermediates (e.g., benzyl chloroformate) using fume hoods and PPE, as outlined in H300 (toxic if swallowed) and H315 (skin irritation) hazard codes .
Q. How does modifying the pyrimidine substituents affect the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
